![molecular formula C11H22ClNO2S B1431162 2-[(Cyclohexanesulfonyl)methyl]pyrrolidine hydrochloride CAS No. 1864015-62-2](/img/structure/B1431162.png)

2-[(Cyclohexanesulfonyl)methyl]pyrrolidine hydrochloride

Vue d'ensemble

Description

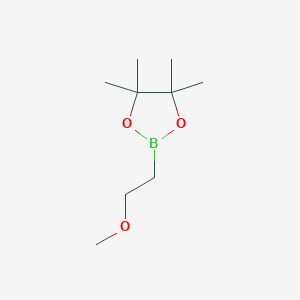

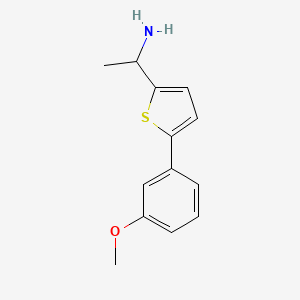

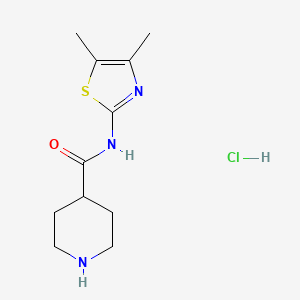

2-[(Cyclohexanesulfonyl)methyl]pyrrolidine hydrochloride is a versatile chemical compound used in scientific research. Its unique properties make it suitable for various applications, such as drug development and organic chemistry. The compound has a molecular weight of 267.82 and a molecular formula of C11H22ClNO2S .

Molecular Structure Analysis

The molecular structure of 2-[(Cyclohexanesulfonyl)methyl]pyrrolidine hydrochloride consists of a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

While specific chemical reactions involving 2-[(Cyclohexanesulfonyl)methyl]pyrrolidine hydrochloride are not detailed in the available literature, pyrrolidine derivatives are known to be involved in a variety of chemical reactions. These reactions often lead to the formation of bioactive molecules with target selectivity .Applications De Recherche Scientifique

Catalysis and Synthesis

Catalysis in Organic Synthesis : (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, a compound related to the requested chemical, has been employed as an efficient organocatalyst in the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This usage led to the high-yield synthesis of various γ-nitro carbonyl compounds with remarkable stereoselectivity (Singh et al., 2013).

Water-based Catalysis : A derivative, (S)-2-((Naphthalen-2-ylsulfonyl)methyl)pyrrolidine, has shown high catalytic activity in the asymmetric Michael reaction of cyclohexanone with nitroolefins. Notably, this reaction was efficiently conducted on water, indicating the catalyst's versatility and potential for green chemistry applications (Syu et al., 2010).

Heterocyclic Chemistry and Material Synthesis

Synthesis of Heterocyclic Compounds : The study of pyrrolidines, a category inclusive of compounds like 2-[(Cyclohexanesulfonyl)methyl]pyrrolidine, is significant due to their industrial applications as dyes or agrochemical substances and their notable biological effects. The synthesis of these compounds, particularly through [3+2] cycloaddition, is crucial for advancing both scientific research and practical applications (Żmigrodzka et al., 2022).

Reductive Cyclisation in Enamine Chemistry : Enamines derived from cyclohexanones or cyclopentanones and pyrrolidine have been used in the reductive cyclisation reactions to produce furan derivatives. These reactions have shown almost quantitative yields, indicating the efficacy of pyrrolidine in facilitating such chemical transformations (Carlsson et al., 2010).

Cationic Cyclisations Terminated by Sulfonamides : The use of trifluoromethanesulfonic (triflic) acid as a catalyst in the formation of pyrrolidines from homoallylic sulfonamides showcases the role of sulfonamides in inducing and terminating cationic cyclisations. This process has been observed to favor the formation of pyrrolidines or homopiperidines over piperidines, revealing the selectivity of these reactions in synthesizing specific heterocyclic compounds (Haskins & Knight, 2002).

Orientations Futures

Pyrrolidine derivatives, such as 2-[(Cyclohexanesulfonyl)methyl]pyrrolidine hydrochloride, have shown promise in various fields of research, particularly in drug discovery . Their unique structural features and wide range of biological activities make them valuable targets for the design of new compounds with different biological profiles . Future research may focus on exploring these possibilities further.

Propriétés

IUPAC Name |

2-(cyclohexylsulfonylmethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2S.ClH/c13-15(14,9-10-5-4-8-12-10)11-6-2-1-3-7-11;/h10-12H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUVHWSWGLMVOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)CC2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Cyclohexanesulfonyl)methyl]pyrrolidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1431084.png)

![2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B1431090.png)

![3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431096.png)

![4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine hydrochloride](/img/structure/B1431097.png)